3-(4-ethylphenyl)-2-methylpropan-1-ol
Overview
Description
3-(4-ethylphenyl)-2-methylpropan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with an ethyl group at the para position and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylmagnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(4-ethylphenyl)-2-methylpropanal. This process requires a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure. The reaction is carried out in a solvent like ethanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(4-ethylphenyl)-2-methylpropan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane, 3-(4-ethylphenyl)-2-methylpropane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-(4-ethylphenyl)-2-methylpropan-1-one.
Reduction: 3-(4-ethylphenyl)-2-methylpropane.
Substitution: 3-(4-ethylphenyl)-2-methylpropyl chloride or bromide.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-ethylphenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving alcohols. It can serve as a substrate for enzymes like alcohol dehydrogenase, providing insights into enzyme kinetics and mechanisms.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structural features could be modified to develop new drugs with specific therapeutic effects.
Industry: Industrially, this compound can be used in the production of fragrances and flavors. Its pleasant aroma makes it a suitable candidate for incorporation into perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes like alcohol dehydrogenase, which catalyzes the oxidation of the alcohol to the corresponding aldehyde or ketone. This reaction involves the transfer of electrons and protons, facilitated by the enzyme’s active site.
Comparison with Similar Compounds
3-(4-methylphenyl)-2-methylpropan-1-ol: Similar structure with a methyl group instead of an ethyl group.
3-(4-ethylphenyl)-1-propanol: Similar structure with the hydroxyl group at a different position.
3-(4-ethylphenyl)-2-propanol: Similar structure with a different substitution pattern on the propyl chain.
Uniqueness: 3-(4-ethylphenyl)-2-methylpropan-1-ol is unique due to the specific positioning of the ethyl group on the phenyl ring and the hydroxyl group on the propyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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